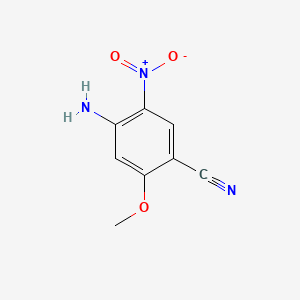

4-Amino-2-methoxy-5-nitrobenzonitrile

Description

4-Amino-2-methoxy-5-nitrobenzonitrile (CAS 1196074-43-7) is a multifunctional aromatic compound featuring a nitrile group, amino (-NH₂), methoxy (-OCH₃), and nitro (-NO₂) substituents. Its structural diversity enables applications in pharmaceutical synthesis, particularly as an intermediate for benzimidazole derivatives with biological activities (e.g., enzyme inhibitors) . It also serves as a building block in chemical synthesis and materials research due to its reactivity in nitrile coupling and nitro-group reduction .

Properties

IUPAC Name |

4-amino-2-methoxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-3-6(10)7(11(12)13)2-5(8)4-9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSOAOZWWJQCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-2-methoxy-5-nitrobenzonitrile typically involves multiple steps. One common synthetic route starts with the nitration of 2-methoxybenzonitrile to form 2-methoxy-5-nitrobenzonitrile. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-methoxy-5-nitrobenzonitrile is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical assays. Industrially, it is employed in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions and functional groups, which influence reactivity, stability, and applications. Key comparisons include:

Table 1: Structural and Physical Properties

Key Observations :

- Nitrile vs. Carboxylic Acid: Replacing the nitrile (-CN) with a carboxylic acid (-COOH) in 4-amino-3-nitrobenzoic acid increases polarity and melting point (280°C), making it suitable for solid-phase synthesis .

- Halogen Substitution: Chlorine in 2-amino-4-chloro-5-methoxybenzonitrile enhances electrophilicity, favoring agrochemical applications , while fluorine in 4-amino-5-fluoro-2-hydroxybenzonitrile improves metabolic stability in drug design .

- Methoxy Group: The methoxy group in the target compound provides steric hindrance and electron-donating effects, influencing regioselectivity in coupling reactions compared to non-methoxy analogs .

Commercial Availability and Pricing

Table 2: Cost and Availability (Representative Data)

Note: The target compound’s higher cost reflects its specialized synthesis (methoxy introduction) and demand in pharmaceutical R&D .

Biological Activity

4-Amino-2-methoxy-5-nitrobenzonitrile is an organic compound with significant potential in biological and medicinal chemistry. Characterized by its unique structural features, including an amino group, a methoxy group, and a nitro group on a benzonitrile framework, it exhibits diverse biological activities that warrant detailed exploration.

- Molecular Formula : C8H8N3O3

- Molecular Weight : 192.17 g/mol

- Appearance : Pale yellow to yellow-brown solid

- Solubility : Soluble in organic solvents; limited solubility in water

Structural Features

The compound's structure contributes to its biological activity:

- Amino Group (-NH2) : Increases hydrophilicity and may enhance interaction with biological targets.

- Methoxy Group (-OCH3) : Can influence the compound's electronic properties and steric hindrance.

- Nitro Group (-NO2) : Known for its role in redox reactions and potential to form reactive intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive species, which may participate in cellular signaling or induce cytotoxic effects. The amino and methoxy groups facilitate interactions with enzymes and receptors, influencing metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structures demonstrate significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 1.5 |

| This compound | U-937 (leukemia) | 2.0 |

These values suggest that the compound may act as a potential lead in the development of new anticancer therapies.

Enzyme Inhibition

The compound's functional groups allow it to interact with specific enzymes, potentially inhibiting their activity. For example, studies have shown that similar nitro-containing compounds can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:

This inhibition can disrupt cancer cell metabolism, leading to reduced proliferation.

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for its potential antimicrobial and anti-inflammatory activities. The nitro group is particularly noteworthy as many nitro compounds are known for their antibacterial effects.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner:

"The introduction of the nitro group significantly enhanced the cytotoxicity of the compound compared to its non-nitro analogs" .

Research on Enzyme Interaction

Another research focused on the interaction of this compound with carbonic anhydrases, demonstrating its potential as a selective inhibitor:

"Compounds containing nitro groups were found to inhibit hCA IX selectively, suggesting a pathway for therapeutic intervention in cancer" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.